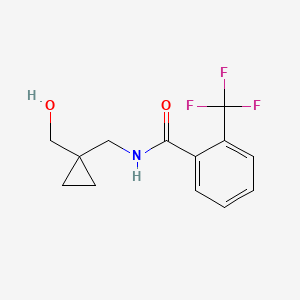

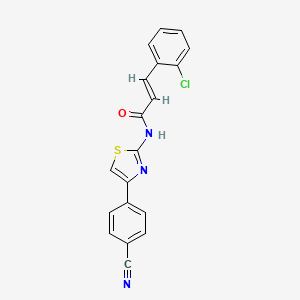

![molecular formula C16H18N2O4 B2408997 trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 887833-45-6](/img/structure/B2408997.png)

trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as (1r,4r)-4- [ (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid, trans, is a chemical compound with diverse applications in scientific research . Its unique structure enables its utilization as a catalyst in organic synthesis, drug discovery, and material science. The compound exhibits promising potential in the development of various fields.

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a quinazolinone ring (a bicyclic compound containing a benzene ring fused to a 2-oxo-pyrimidine), a cyclohexane ring, and a carboxylic acid group . The InChI code for this compound is 1S/C16H18N2O4/c19-14-12-3-1-2-4-13 (12)17-16 (22)18 (14)9-10-5-7-11 (8-6-10)15 (20)21/h1-4,10-11H,5-9H2, (H,17,22) (H,20,21)/t10-,11- .Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.33 . It is recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique

Anticonvulsant Activity

One significant application of derivatives of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, a related compound, is in anticonvulsant activity studies. A research conducted by El Kayal et al. (2019) in the "European Journal of Medicinal Chemistry" developed a series of N-R-acetamides derived from this acid, finding a compound with promising anticonvulsant activity in mice without motor coordination impairment, suggesting potential in epilepsy treatment (El Kayal et al., 2019).

Chemical Synthesis and Structure

In the field of chemical synthesis and structure, various studies have been conducted. Kanizsai et al. (2007) in the "Journal of Molecular Structure" investigated the reaction of various γ-oxocarboxylic acids with diexo-3-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ylamine, resulting in condensed pyrroloepoxyquinazolines (Kanizsai et al., 2007).

Stereospecific Chemical Reactions

The stereospecific reactions involving this compound have also been a subject of study. Armarego & Kobayashi (1971) in the "Journal of The Chemical Society C: Organic" presented a study on the stereospecific cis-addition of the elements of nitromethane across a tetrasubstituted ethylenic double bond, providing insights into the stereochemistry of such reactions (Armarego & Kobayashi, 1971).

Medicinal Chemistry

In medicinal chemistry, studies have focused on developing new compounds with potential therapeutic applications. Peláez et al. (2008) in "Tetrahedron" conducted flash vacuum pyrolysis of some hexahydroquinazolin-4(1H)-ones, exploring the chemical reactions and stability of these compounds (Peláez et al., 2008).

Pharmacological Properties

The exploration of pharmacological properties of related compounds has been a key research area. Priego et al. (2004) in "Tetrahedron-asymmetry" synthesized enantiopure cis- and trans-2-aminocyclohexane-1-carboxylic acids from octahydroquinazolin-4-ones, contributing to the understanding of the pharmacological properties of these compounds (Priego et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGPKXCDBYKGFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)

![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)

![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)

![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2408931.png)

![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)

![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)